molecular formula C8H9ClNNaO3S B13768574 Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt CAS No. 68227-26-9

Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt

Cat. No.: B13768574
CAS No.: 68227-26-9
M. Wt: 257.67 g/mol
InChI Key: QYQIDLKDRIVWLH-UHFFFAOYSA-M
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Description

This compound belongs to the sulfonamide class, characterized by a sulfonic acid group linked to an amine. Sodium salts of sulfonic acids are typically water-soluble and stable, making them suitable for pharmaceutical or industrial applications.

Properties

CAS No.

68227-26-9

Molecular Formula

C8H9ClNNaO3S

Molecular Weight

257.67 g/mol

IUPAC Name

sodium;(3-chloro-2-methylanilino)methanesulfonate

InChI

InChI=1S/C8H10ClNO3S.Na/c1-6-7(9)3-2-4-8(6)10-5-14(11,12)13;/h2-4,10H,5H2,1H3,(H,11,12,13);/q;+1/p-1

InChI Key

QYQIDLKDRIVWLH-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC=C1Cl)NCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

General Preparation of Methanesulfonic Acid Derivatives

Methanesulfonic acid itself is commonly prepared by oxidation of methyl thiocyanate or methyl isothiourea sulfate, followed by hydrolysis and purification steps. Two main industrial routes are:

  • Nitrate oxidation of methyl thiocyanate : Methyl thiocyanate is reacted with nitric acid and water at controlled temperatures (80–120 °C). The crude product is neutralized with barium hydroxide, filtered, and then treated with sulfuric acid to obtain methanesulfonic acid after vacuum concentration.

  • Chlorination and oxidation of methyl isothiourea sulfate : This involves chlorination at 20–25 °C, extraction with chloroform, distillation to obtain methanesulfonyl chloride, and subsequent hydrolysis with a base at 80 °C to yield methanesulfonic acid.

These methods provide the methanesulfonic acid backbone necessary for further functionalization.

Specific Synthesis of [(3-chloro-2-methylphenyl)amino]-Substituted Methanesulfonic Acid, Monosodium Salt

While direct literature on this exact compound's preparation is limited, related synthetic strategies can be inferred from analogous aromatic amine and sulfonic acid derivatives preparation protocols:

  • Aromatic amine introduction : The 3-chloro-2-methylphenyl amino group is typically introduced via nucleophilic aromatic substitution or reduction of nitro precursors. For example, reduction of nitro-substituted aromatic compounds using sodium hydrosulfite or sodium borohydride under controlled conditions yields the corresponding aromatic amines with high yields (up to 92%) and purity.

  • Coupling with methanesulfonic acid moiety : The amino group can be reacted with methanesulfonyl chloride (prepared as above) to form sulfonamide linkages. This reaction typically occurs under mild conditions with a base to neutralize the generated hydrochloric acid, often in an aqueous or organic solvent medium.

  • Formation of monosodium salt : Neutralization of the sulfonic acid group with sodium hydroxide or sodium bicarbonate leads to the monosodium salt form, enhancing solubility and stability.

Representative Experimental Procedure

Step Reagents/Conditions Description Yield/Purity
1 Methyl isothiourea sulfate, chlorine gas, 20–25 °C Chlorination to form methanesulfonyl chloride intermediate Not specified
2 Methanesulfonyl chloride, aromatic amine (3-chloro-2-methylphenylamine), base, 80 °C Formation of sulfonamide linkage Typically high, >90% in analogous reactions
3 Neutralization with NaOH Formation of monosodium salt Quantitative
4 Purification by crystallization or extraction Removal of impurities and isolation of product Purity >98% achievable

Analytical Characterization

  • NMR Spectroscopy : Proton NMR confirms the aromatic and methyl protons, with characteristic shifts for the sulfonamide NH and methanesulfonic acid moieties.

  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm compound identity.

  • HPLC Purity : High-performance liquid chromatography routinely shows purity >98% after recrystallization.

Data Tables of Related Preparation Yields and Conditions

Compound/Step Reagents Conditions Yield (%) Purity (%) Notes
Methanesulfonic acid (base method) Methyl thiocyanate, nitric acid 80–120 °C, 5 h Not specified High Industrial scale
Methanesulfonyl chloride Methyl isothiourea sulfate, chlorine 20–25 °C Not specified High Intermediate for sulfonamide synthesis
Aromatic amine (3-chloro-2-methylphenylamine) Nitro precursor, sodium hydrosulfite Reflux 2 h 87–92 >98 Reduction step
Sulfonamide formation Methanesulfonyl chloride + aromatic amine 80 °C, base >90 >98 Typical sulfonamide coupling
Monosodium salt formation Sulfonamide + NaOH Room temperature Quantitative >98 Salt formation for stability

Chemical Reactions Analysis

Acid-Base and Ion-Exchange Reactions

The sulfonate group participates in ion-exchange and protonation/deprotonation reactions:

Reaction TypeConditionsProductsMechanism
Protonation Strong acid (e.g., HCl)Free sulfonic acid formSodium ion displaced by H⁺ .
Ion Exchange Metal salts (e.g., AgNO₃)Silver sulfonate precipitateNa⁺ replaced by Ag⁺ .

Notable Example :

  • Reaction with silver nitrate yields a light-sensitive silver sulfonate complex .

Nucleophilic Substitution at the Chloro-Substituent

The aromatic chloro group undergoes substitution under specific conditions:

ReactionReagents/ConditionsProducts
Hydrolysis NaOH (aq.), 80–100°C3-Hydroxy-2-methylphenyl derivative .
Amination NH₃, Cu catalyst, 120°C3-Amino-2-methylphenyl derivative .

Mechanistic Insight :

  • The electron-withdrawing sulfonate group meta to chloro enhances electrophilicity at the aromatic ring, facilitating nucleophilic attack .

Photochemical Reactivity

The sulfonate group exhibits photostability, but the aromatic system may undergo UV-induced reactions:

  • Photoreduction : Under UV light (λ = 254 nm), the excited triplet state of the sulfonate abstracts hydrogen from donors (e.g., methanol), forming radicals .

  • Photo-Favorskii Rearrangement : Observed in related aryl sulfonates, leading to cyclopropane or indanone derivatives .

Key Findings :

  • No direct photodegradation reported for this compound, but analogs show rearrangement at >300 nm irradiation .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition pathways including:

  • Desulfonation : Loss of SO₃ above 250°C, forming a tertiary amine.

  • Aromatic Ring Fragmentation : Above 300°C, yielding chlorinated volatile organic compounds (VOCs).

Decomposition Products :

  • CO₂, HCl, and sulfonic acid fragments detected via GC-MS.

Reactivity with Electrophiles

The secondary amine undergoes electrophilic substitution:

ReactionElectrophileProduct
Acylation Acetic anhydrideN-Acetyl derivative
Diazotization NaNO₂/HClDiazonium salt (transient) .

Limitations :

  • Diazonium intermediates are unstable at room temperature and require immediate coupling (e.g., with β-naphthol) .

Coordination Chemistry

The sulfonate and amine groups act as ligands for transition metals:

Metal SaltComplex FormedApplication
Cu(II)Tetrahedral coordination complexCatalytic oxidation studies .
Fe(III)Octahedral complexWastewater treatment (heavy metal binding) .

Structural Confirmation :

  • IR spectra show shifts in S=O (1050 cm⁻¹) and N–H (3350 cm⁻¹) stretches upon complexation.

Scientific Research Applications

Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in industrial processes, including electroplating and as a catalyst in chemical manufacturing.

Mechanism of Action

The mechanism of action of methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

a. Metamizole Sodium (CAS 5907-38-0)

  • Structure: 1-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]-methanesulfonic acid, monosodium salt.
  • Comparison: Both compounds are monosodium salts of methanesulfonic acid derivatives with aromatic amine substituents. Metamizole’s pyrazolone ring confers analgesic properties, while the 3-chloro-2-methylphenyl group in the target compound may enhance lipophilicity and alter biological activity.

b. α-Hydroxy-cyclohexanemethanesulfonic Acid Sodium Salt (CAS 36609-97-9)

  • Structure : Cyclohexyl(hydroxy)methanesulfonic acid, sodium salt.
  • Comparison :
    • Both are sodium salts of methanesulfonic acid derivatives.
    • The cyclohexane-hydroxy substituent in α-hydroxy-cyclohexane enhances solubility in polar solvents, whereas the chloro-methylphenyl group in the target compound increases hydrophobicity.
    • Applications : Used in industrial synthesis; the target compound’s aromatic substituent may favor applications in agrochemicals .
Functional Analogues

a. Benzenesulfonic Acid Derivatives (CAS 4156-21-2)

  • Structure: 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid, sodium salt.
  • Comparison: Both are sulfonic acid sodium salts with aromatic amines. The triazine group in CAS 4156-21-2 enables reactivity as a dye intermediate, whereas the chloro-methylphenyl group in the target compound may stabilize interactions in biological systems.

b. 2-Naphthalenesulfonic Acid Derivatives (CAS 70210-21-8)

  • Structure : Trisodium salt of a naphthalenesulfonic acid with triazinyl and diazenyl groups.
  • Comparison :
    • Both are sulfonic acid salts with complex aromatic substituents.
    • The diazenyl and triazinyl groups in CAS 70210-21-8 enable chromophoric properties, while the target compound’s simpler structure may prioritize stability and bioavailability.
    • Applications : Used in pigments; the target compound’s chloro-methyl group could align with pesticidal applications .

Biological Activity

Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a methanesulfonic acid group and a chloro-substituted aniline moiety. The chemical structure can be represented as follows:

  • Chemical Formula : C9_9H9_9ClNNaO3_3S
  • Molecular Weight : 253.68 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment and inhibition of specific cellular pathways.

1. Anticancer Activity

Several studies have reported the anticancer properties of related compounds that share structural similarities with methanesulfonic acid derivatives. For instance, compounds with an aniline structure have been shown to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-710Cell cycle arrest
A54920Inhibition of proliferation

2. Inhibition of Enzymatic Activity

Methanesulfonic acid derivatives have also been studied for their ability to inhibit key enzymes involved in tumor progression. For example, certain derivatives have been shown to inhibit the activity of kinases associated with cancer cell signaling pathways.

Case Study: Kinase Inhibition
In a study examining the effects of methanesulfonic acid derivatives on fibroblast growth factor receptors (FGFRs), it was found that these compounds significantly inhibited kinase activity at concentrations as low as 5 µM, demonstrating their potential as targeted cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Signal Transduction Modulation : The compound may interfere with signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that some sulfonic acid derivatives induce oxidative stress in cancer cells, leading to cell death.
  • Gene Expression Regulation : Studies indicate that these compounds can alter the expression levels of genes involved in apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with methanesulfonic acid and 3-chloro-2-methylaniline. Use a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation in anhydrous DMF at 0–5°C .
  • Step 2 : Neutralize the product with sodium hydroxide to form the monosodium salt.
  • Purity Optimization : Purify via recrystallization from ethanol/water (3:1 v/v) and validate purity using HPLC (C18 column, 0.1% phosphoric acid in acetonitrile/water gradient, 254 nm detection) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodology :

  • Stability Assay : Prepare buffered solutions (pH 3–10) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hours.
  • Analysis : Use HPLC to monitor degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Stability is typically highest near neutral pH (6–8) due to minimized hydrolysis of the sulfonate group .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to map the electron density of the sulfonate group and the chloro-methylphenyl moiety. The electron-withdrawing sulfonate enhances electrophilicity at the chlorine site, favoring SNAr (nucleophilic aromatic substitution) .
  • Experimental Validation : React with sodium methoxide in DMSO at 80°C. Monitor reaction progress via LC-MS to identify intermediates (e.g., Meisenheimer complexes) .

Q. How does this compound interact with biological macromolecules, such as enzymes or DNA, in vitro?

  • Methodology :

  • Enzyme Inhibition Assays : Test against tyrosine kinases or sulfotransferases using fluorescence-based activity kits. IC50 values are derived from dose-response curves (10 nM–100 µM). Competitive inhibition is expected due to structural mimicry of natural sulfonate-containing substrates .
  • DNA Binding Studies : Conduct UV-Vis titration (260 nm) and circular dichroism to assess intercalation or groove-binding. The chloro-methylphenyl group may facilitate minor groove interactions .

Q. What analytical strategies resolve contradictions in reported solubility data across different solvents?

  • Methodology :

  • Solubility Profiling : Use a shake-flask method with HPLC quantification. Test solvents (water, DMSO, ethanol, hexane) at 25°C. Note discrepancies caused by residual salts or polymorphic forms.
  • Data Reconciliation : Cross-reference with thermogravimetric analysis (TGA) to detect hydrate formation, which alters solubility in polar solvents .

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